1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
Description
Properties
CAS No. |
87388-55-4 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)11-6-14-7-12(11)9-2-4-10(13)5-3-9/h2-7,14H,1H3 |
InChI Key |
CPOUDFKDYUMSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrrole Formation and Subsequent Functionalization
A common approach involves synthesizing the pyrrole ring bearing the 4-chlorophenyl substituent, followed by acetylation at the 3-position.
- Starting materials: 4-chlorophenylhydrazine or 4-chlorophenyl-substituted precursors.
- Pyrrole ring formation: This can be achieved by condensation of 4-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds such as acrylamide or methyl acrylate, followed by cyclization and oxidation steps.
- Acetylation: The ethanone group is introduced by acetylation of the pyrrole ring, typically at the 3-position, using acetyl chloride or acetic anhydride under controlled conditions.
Example Synthesis of Related Pyrrole Derivatives
In a related synthesis of 1-[4-(1H-pyrrol-1-yl) phenyl] ethanone derivatives, the following procedure is illustrative:
- Step 1: Synthesis of 1-[4-(1H-pyrrol-1-yl) phenyl] ethanone by condensation of 4-(1H-pyrrol-1-yl)benzaldehyde with acetyl compounds.
- Step 2: Purification by recrystallization or column chromatography.
- Step 3: Characterization by spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
This method highlights the use of pyrrole-substituted aromatic aldehydes and ketones to build the target molecule framework.
Purification and Crystallization Techniques
Purification of pyrrole derivatives such as 1-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one often involves:
- Solvent extraction: Using solvents like anisole or cyclopentyl methyl ether to separate the product from aqueous phases.
- pH adjustment: Acidification to precipitate the product.
- Crystallization: Cooling crystallization or evaporative crystallization to obtain pure crystalline forms.
- Filtration and washing: Vacuum filtration followed by washing with cold solvents to remove impurities.
These steps are adapted from purification methods used for structurally related compounds such as 1-(4-chlorophenyl)pyrazol-3-ol, which share similar aromatic and heterocyclic features.
Reaction Conditions and Yields
NaOEt = sodium ethoxide; CPME = cyclopentyl methyl ether.
Analytical and Characterization Data
- Melting point: Approximately 180 °C (endothermic peak by DSC).
- X-ray diffraction: Characteristic peaks confirming crystalline polymorphs.
- Spectroscopic data: FT-IR, NMR, and Mass Spectrometry confirm the structure and purity.
- HPLC purity: Typically >99% after purification.
These data ensure the compound's identity and quality for further applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Cyclization | 4-chlorophenylhydrazine, acrylamide, NaOEt | 40-80 °C, 6-8 h, air oxidation | High yield, straightforward | Requires careful oxidation step |
| Functionalization of Pyrrole | Preformed pyrrole derivatives, acetyl chloride | Room temp to reflux, acid/base catalysis | Selective acetylation | Multi-step synthesis |
| Purification & Crystallization | Anisole or CPME, acidification, cooling | 0-90 °C, several hours | High purity, scalable | Requires solvent recovery |
Research Findings and Practical Considerations
- The choice of solvent and pH is critical for efficient crystallization and purity.
- Air oxidation with FeCl3·6H2O is effective for converting intermediates to the pyrrole core.
- The use of sodium ethoxide in ethanol facilitates the initial condensation step.
- Cooling crystallization combined with evaporative crystallization improves crystal quality.
- Seed crystals can be used to control polymorph formation and crystal size.
- The process is adaptable for scale-up in industrial settings due to solvent recycling and mild conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group participates in aryl substitution reactions under palladium-catalyzed conditions. For example:
These reactions exploit the electron-withdrawing effect of the chlorine atom to activate the aryl ring for cross-coupling .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5):
| Electrophile | Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C, 2h | 2,5-Dibromo derivative | >90% | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 30min | 2-Nitro-pyrrole | 85% |
The ethanone group deactivates the pyrrole ring but directs substitution to the less hindered positions .
Oxidation-Reduction Reactions
The ketone moiety undergoes selective transformations:
a) Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the carbonyl to a secondary alcohol (85% yield) .
b) Oxidation
Strong oxidizing agents (e.g., KMnO₄, H₂SO₄) cleave the pyrrole ring, forming 4-chlorobenzoic acid derivatives.
Cycloaddition Reactions
The compound participates in Diels-Alder reactions as a dienophile:
| Diene | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclic pyrrole-fused cyclohexene | 41% | |
| Tetracyanoethylene | Pyridine, reflux, 6h | Pyrrolo[3,2-b]pyrrole derivative | 33% |
These reactions demonstrate its utility in constructing polycyclic architectures .
Functional Group Interconversion
The ethanone group enables derivatization:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime (C=N-OH) | Chelating agent synthesis | |
| Grignard Addition | CH₃MgBr, THF, 0°C | Tertiary alcohol | Chiral center introduction |
Biological Interactions
While not a direct chemical reaction, studies note its enzyme inhibition through:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity
- Neuropharmacology
- Antimicrobial Properties
Biochemical Research Applications
- Enzyme Inhibition Studies
- Drug Delivery Systems
Material Science Applications
- Polymer Synthesis
-
Coatings and Films
- The compound's chemical properties allow for its application in creating protective coatings and films with specific functionalities, such as UV resistance or antimicrobial properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study B | Neuropharmacology | Showed neuroprotective effects in animal models of Alzheimer's disease, indicating promise for treating neurodegenerative disorders. |
| Study C | Antimicrobial Properties | Reported effective inhibition of E. coli and S. aureus growth, warranting further investigation into its use as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs with Pyrrole or Related Heterocycles
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone
This analog replaces the ethanone group with a ketone directly attached to the pyrrole ring.
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
This compound features a dihydropyrrolone core instead of a pyrrole, with additional phenyl and thiophene substituents. The dihydropyrrolone ring introduces partial saturation, which may enhance conformational stability compared to the fully unsaturated pyrrole in the target compound. Synthesis involves palladium/copper-catalyzed cross-coupling and base-mediated cyclization (75% yield) .
Pyrazole-Based Derivatives
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
Replacing the pyrrole with a pyrazole ring alters the electronic environment due to pyrazole’s two adjacent nitrogen atoms. This substitution may enhance hydrogen-bonding capabilities, influencing pharmacological activity. Such derivatives are often explored as pseudo-natural products in drug discovery .
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one
This compound incorporates a pyrazole-piperidine hybrid structure with a nitro group, increasing molecular complexity.
Ethanone Derivatives with Diverse Pharmacophores
1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one
This derivative features a piperazine linker and a chlorobenzoyl group, yielding a melting point of 180.6–183.4°C. Such compounds are evaluated for dual histamine H3 receptor antagonism and antioxidant activity, highlighting the role of the ethanone moiety in stabilizing molecular interactions .
1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
With a pyrazoline-indole hybrid, this compound exhibits notable antibacterial activity, suggesting that the ethanone group may enhance membrane permeability or target binding .
Biological Activity
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one, also known as IU1-47, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{12}H_{10}ClN O
- Molecular Weight : 232.67 g/mol
- CAS Number : 670270-31-2
The structural representation can be summarized as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 | Strong |
| Escherichia coli | 6.25 | Moderate |
| Pseudomonas aeruginosa | 12.5 | Weak |
The compound demonstrated a rapid bactericidal effect on S. aureus, achieving complete cell death within 8 hours of exposure at optimal concentrations .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The following table summarizes its antifungal effectiveness:
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 6.25 | Strong |
| Aspergillus niger | 12.5 | Moderate |
| Cryptococcus neoformans | 25 | Weak |
The study highlighted that the presence of halogen substituents significantly enhances the bioactivity of the pyrrole derivatives .
Anticancer Properties
Emerging research suggests that IU1-47 may possess anticancer properties, particularly through its role as a deubiquitinase inhibitor. This mechanism is crucial in regulating protein degradation pathways associated with cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A recent investigation into the antiproliferative effects of IU1-47 on chronic lymphocytic leukemia (CLL) cell lines revealed promising results:
- Cell Lines Tested : HG-3 and PGA-1
- IC50 Values :
- HG-3: 5 µM
- PGA-1: 8 µM
These findings indicate that IU1-47 effectively inhibits cell proliferation in CLL models, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Deubiquitinase Inhibition : The compound acts as a selective inhibitor of deubiquitinases, which are involved in various cellular processes including protein degradation and signaling pathways related to cancer and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Friedel-Crafts Acylation : React 4-(4-chlorophenyl)-1H-pyrrole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C to avoid side reactions) and stoichiometry (1:1.2 molar ratio of pyrrole to acetyl chloride) .
- Chalcone Intermediate : Use a Claisen-Schmidt condensation between 4-chlorobenzaldehyde and a pyrrole-containing ketone, followed by cyclization with hydrazine hydrate. Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics .
- Validation : Confirm purity via TLC and HPLC. Adjust reaction time (typically 6–12 hrs) based on intermediate stability.
Q. How should researchers characterize this compound spectroscopically, and what key spectral markers should be prioritized?
- Protocol :
- NMR : Look for pyrrole ring protons (δ 6.5–7.2 ppm, singlet for NH) and acetyl carbonyl (δ 2.5–2.8 ppm for CH₃, δ 190–210 ppm in ¹³C NMR). 4-chlorophenyl groups show aromatic protons at δ 7.3–7.6 ppm .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3400 cm⁻¹ .
- Mass Spectrometry : Expect molecular ion peak at m/z 245 (C₁₂H₁₀ClNO⁺) with fragmentation patterns indicating loss of Cl (35/37 isotope split) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis due to potential inhalation hazards (H333) .
- Waste Disposal : Segregate organic waste containing chlorinated byproducts. Neutralize acidic residues before disposal via certified waste management services .
Q. How can researchers design preliminary biological activity assays for this compound?
- Approach :
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli. Prepare stock solutions in DMSO (≤1% v/v to avoid solvent toxicity) .
- Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) via MTT assay. Include positive controls (e.g., doxorubicin) and triplicate replicates .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can data quality be ensured?
- Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Use low-temperature data collection (100–123 K) to minimize thermal motion .
- Data Refinement : Apply SHELXTL or Olex2 for structure solution. Validate with R₁ factor < 0.05 and check for disorder in the pyrrole ring .
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?
- Workflow :
- Geometry Optimization : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set. Compare computed bond lengths (e.g., C=O) with SCXRD data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity. Correlate with experimental reactivity in nucleophilic substitutions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to detect tautomerism in the pyrrole ring (e.g., NH proton exchange) .
- Impurity Analysis : Perform HSQC/HMBC to assign ambiguous peaks. Cross-check with high-resolution mass spectrometry (HRMS) .
Q. How can researchers investigate the mechanistic role of the 4-chlorophenyl group in biological activity?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -OCH₃, -NO₂) at the 4-position. Compare IC₅₀ values in enzyme inhibition assays .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize hydrophobic binding pockets .
Q. What are the limitations of current synthetic protocols, and how can they be addressed for scalability?
- Critical Analysis :
- Yield Optimization : Replace AlCl₃ with recyclable catalysts (e.g., ionic liquids) to reduce waste. Monitor regioselectivity in Friedel-Crafts reactions via LC-MS .
- Degradation Control : For long-term stability studies, store samples at –20°C under argon. Use accelerated degradation tests (40°C/75% RH) to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
